molecular formula C10H9BrF3NS B1408724 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine CAS No. 1774895-27-0

3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Cat. No. B1408724
CAS RN: 1774895-27-0
M. Wt: 312.15 g/mol
InChI Key: ZZVKSLFNMIWPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is a chemical compound belonging to the thiazolidine family. It is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of great interest to scientists due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine is not fully understood. However, it is believed to exert its biological effects through the activation of PPARγ receptors. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in lipid synthesis and storage.
Biochemical and physiological effects:
Studies have shown that 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine exhibits a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has the potential to reduce the risk of cancer by inducing apoptosis in cancer cells. In addition, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine in lab experiments is its ability to selectively activate PPARγ receptors. This makes it a useful tool for studying the role of PPARγ in various biological processes. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on 3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine. One area of interest is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential drug candidate for the treatment of diabetes and obesity due to its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) receptors.

properties

IUPAC Name

3-[3-bromo-2-(trifluoromethyl)phenyl]-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NS/c11-7-2-1-3-8(9(7)10(12,13)14)15-4-5-16-6-15/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVKSLFNMIWPRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C(=CC=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromo-2-(trifluoromethyl)phenyl)thiazolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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